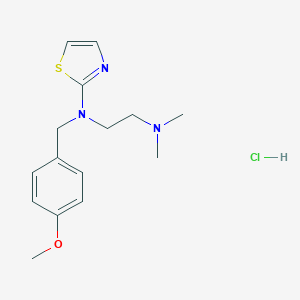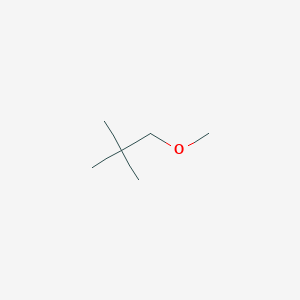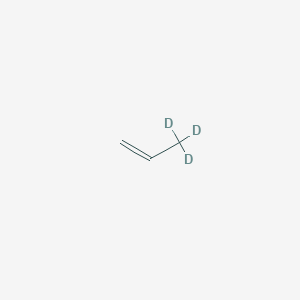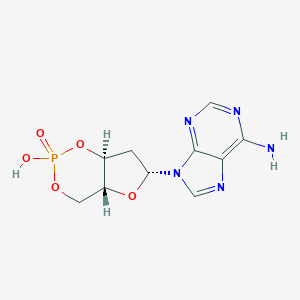
3',5'-Cyclic dAMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',5'-Cyclic dAMP, also known as cAMP, is a second messenger molecule that plays a crucial role in various cellular processes. It is synthesized from ATP by adenylyl cyclase and is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation.
Mécanisme D'action
The mechanism of action of 3',5'-Cyclic dAMP involves the binding of 3',5'-Cyclic dAMP to various intracellular proteins such as PKA (Protein Kinase A) and Epac (Exchange protein directly activated by 3',5'-Cyclic dAMP). The binding of 3',5'-Cyclic dAMP to PKA and Epac leads to the activation of various signaling pathways that regulate various cellular processes such as metabolism, gene expression, and cellular proliferation.
Effets Biochimiques Et Physiologiques
3',5'-Cyclic dAMP has various biochemical and physiological effects. It is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation. It is also involved in the regulation of various signaling pathways such as the 3',5'-Cyclic dAMP-PKA pathway, which is involved in the regulation of various cellular processes such as metabolism, gene expression, and cellular proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3',5'-Cyclic dAMP has various advantages and limitations for lab experiments. One of the advantages of using 3',5'-Cyclic dAMP in lab experiments is that it is involved in the regulation of various physiological processes and signaling pathways, which makes it a valuable tool for studying various cellular processes. One of the limitations of using 3',5'-Cyclic dAMP in lab experiments is that it is involved in the regulation of various physiological processes, which makes it difficult to isolate the effects of 3',5'-Cyclic dAMP on a specific cellular process.
Orientations Futures
There are various future directions for the study of 3',5'-Cyclic dAMP. One of the future directions is to study the role of 3',5'-Cyclic dAMP in various diseases such as cancer and diabetes. Another future direction is to study the role of 3',5'-Cyclic dAMP in various cellular processes such as cell differentiation and apoptosis. Additionally, the development of new tools and techniques for studying 3',5'-Cyclic dAMP signaling pathways will provide new insights into the regulation of various cellular processes.
Conclusion:
In conclusion, 3',5'-Cyclic dAMP plays a crucial role in various cellular processes and signaling pathways. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the role of 3',5'-Cyclic dAMP in various diseases and cellular processes will provide new insights into the regulation of various physiological processes.
Applications De Recherche Scientifique
3',5'-Cyclic dAMP has been extensively studied in various scientific research fields. It is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation. It is also involved in the regulation of various signaling pathways such as the 3',5'-Cyclic dAMP-PKA (Protein Kinase A) pathway, which is involved in the regulation of various cellular processes such as metabolism, gene expression, and cellular proliferation.
Propriétés
Numéro CAS |
1157-33-1 |
|---|---|
Nom du produit |
3',5'-Cyclic dAMP |
Formule moléculaire |
C10H12N5O5P |
Poids moléculaire |
313.21 g/mol |
Nom IUPAC |
9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine |
InChI |
InChI=1S/C10H12N5O5P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5/h3-7H,1-2H2,(H,16,17)(H2,11,12,13)/t5-,6+,7+/m0/s1 |
Clé InChI |
MKMZAENVDZADSW-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N |
SMILES |
C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
SMILES canonique |
C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
Synonymes |
2'-deoxy cyclic AMP 3', 5'-cyclic deoxyadenylic acid 3',5'-cyclic-2'-dAMP cyclic d(ApAp) cyclic d(pApA) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



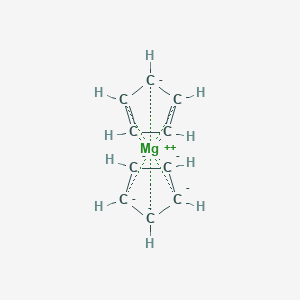
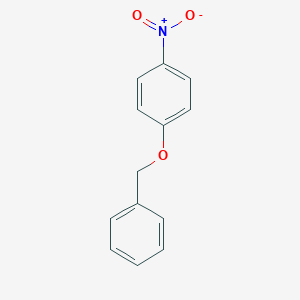
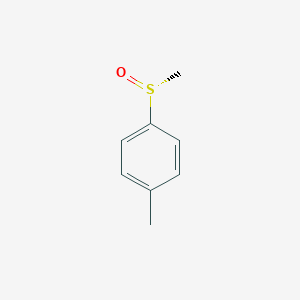
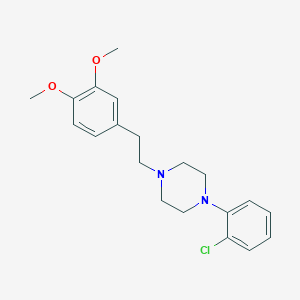
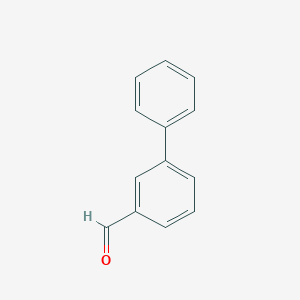
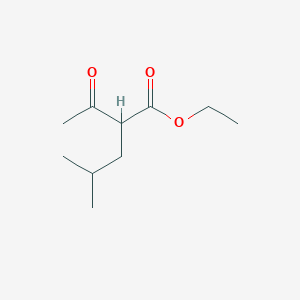
![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)
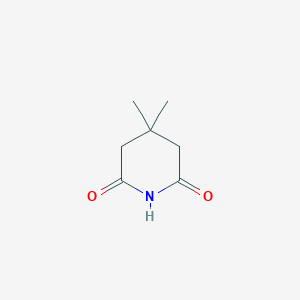
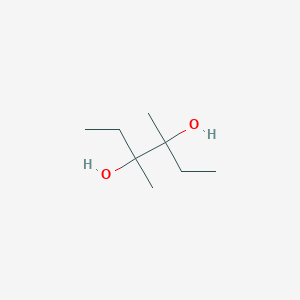
![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)
